Calcium propionate, meets analytical specification of E282

food preservation mold inhibition bakery

This calcium propionate meets E282 analytical specifications for use as a food-grade preservative. It is specifically formulated for yeast-leavened baked goods, where it extends shelf life to 8.5 days while preserving yeast activity and dough properties. Unlike potassium sorbate, it does not impair fermentation or crumb structure. The product provides calcium fortification and does not contribute sodium, making it suitable for clean-label and sodium-reduction applications. Avoid use in chemically leavened products.

Molecular Formula C6H10CaO4
Molecular Weight 186.22 g/mol
Cat. No. B12383558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium propionate, meets analytical specification of E282
Molecular FormulaC6H10CaO4
Molecular Weight186.22 g/mol
Structural Identifiers
SMILESCC[C-]1OO1.CCC(=O)[O-].[Ca+2]
InChIInChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1
InChIKeyABBCPQPXTRPFNZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / 2500 g / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Propionate (E282): Food-Grade Preservative with Quantified Antimicrobial Differentiation


Calcium propionate, the calcium salt of propionic acid (E282), is a widely used food-grade preservative that inhibits the growth of molds and certain bacteria in baked goods and processed foods [1]. It is a white crystalline powder with high water solubility (39.9 g/100 mL at 20°C) [2], and its antimicrobial activity is pH-dependent, being most effective in acidic conditions (pH < 5.5) [3]. Calcium propionate meets the analytical specification of E282, ensuring purity and compliance with food additive standards.

Why Calcium Propionate (E282) Cannot Be Arbitrarily Substituted with Other Propionates or Sorbates


Substituting calcium propionate (E282) with sodium propionate (E281) or potassium sorbate (E202) without considering application-specific performance differences can lead to compromised product quality, reduced shelf life, or unintended effects on dough rheology and yeast activity. While all propionates release propionic acid as the active antimicrobial agent, their counter-ions (calcium vs. sodium) exert distinct effects on leavening systems, gluten network formation, and fermentation kinetics [1]. Furthermore, potassium sorbate, despite its broader pH range, demonstrates inferior mold inhibition in bread systems at equivalent concentrations and can negatively impact yeast activity and dough properties [2][3].

Quantitative Differentiation of Calcium Propionate (E282) Against Key Comparators


Superior Mold Inhibition in Bread: Calcium Propionate vs. Potassium Sorbate

In a controlled study on part-baked bread (PBB) stored at 5°C, calcium propionate at 0.16% (flour basis) demonstrated greater efficacy in delaying microbial growth compared to potassium sorbate at the same concentration [1].

food preservation mold inhibition bakery

Extended Bread Shelf Life: Calcium Propionate vs. Potassium Sorbate and Sodium Dehydroacetate

A single-preservative study on bread shelf life at 30°C and 70% humidity found that calcium propionate extended shelf life to 8.5 days, compared to 8 days for potassium sorbate and 9 days for sodium dehydroacetate, relative to a 4-day shelf life for control bread without preservatives [1].

shelf life bread preservation comparative study

Minimal Impact on Yeast Activity: Calcium Propionate vs. Potassium Sorbate

In a study evaluating the effects of preservatives on yeast activity and dough rheology, calcium propionate at concentrations of 0.10-0.21% showed no adverse effects on rheological properties, yeast activity, or baking quality, whereas all tested concentrations of potassium sorbate (0.03-0.10%) negatively impacted these parameters [1].

yeast fermentation dough rheology baking quality

Application-Specific Suitability: Calcium Propionate vs. Sodium Propionate in Baking Systems

In yeast-leavened products like bread, calcium propionate is preferred because it does not delay yeast fermentation and can strengthen the gluten network, whereas sodium propionate is known to delay fermentation and is better suited for chemically leavened cakes where calcium ions can interfere with leavening action [1][2].

leavening systems gluten network calcium fortification

Water Solubility and Handling Characteristics: Calcium Propionate vs. Sodium Propionate

Calcium propionate exhibits a water solubility of 39.9 g/100 mL at 20°C, which is significantly lower than that of sodium propionate (100 g/100 mL at 15°C) [1]. This lower solubility can influence dissolution rates and handling in liquid formulations.

solubility formulation handling

Optimal Application Scenarios for Calcium Propionate (E282) Based on Differentiated Evidence


Yeast-Leavened Bakery Products (Bread, Rolls, Buns) Requiring Extended Shelf Life Without Fermentation Interference

Calcium propionate (E282) is the preservative of choice for yeast-leavened baked goods due to its documented compatibility with yeast fermentation. Unlike potassium sorbate, which impairs yeast activity and dough rheology even at low concentrations (0.03-0.10%), calcium propionate at typical use levels (0.10-0.21%) preserves yeast function and baking quality [1]. Furthermore, a direct shelf-life study demonstrated that calcium propionate extends bread shelf life to 8.5 days, outperforming potassium sorbate (8 days) [2]. Formulators should use calcium propionate at 0.1-0.3% (flour basis) to achieve optimal mold inhibition while maintaining product volume and crumb structure.

Refrigerated or Part-Baked Dough Products Requiring Long-Term Mold Control

For part-baked bread (PBB) stored under refrigeration, calcium propionate at 0.16% (flour basis) provided superior mold control compared to potassium sorbate at the same concentration, delaying microbial growth more effectively over a 28-day storage period at 5°C [1]. This evidence supports the selection of calcium propionate for refrigerated dough products where extended mold-free storage is essential for supply chain logistics.

Clean-Label or Calcium-Fortified Bakery Applications

Calcium propionate offers a dual benefit as both a preservative and a source of dietary calcium. Unlike sodium propionate, which contributes sodium and may delay yeast fermentation, calcium propionate can strengthen the gluten network and provide calcium fortification without adverse effects on dough properties [1][2]. This makes it particularly suitable for bread products marketed with calcium enrichment claims or where sodium reduction is a formulation goal.

High-pH or Chemical Leavening Systems Where Calcium Propionate is Contraindicated

Based on class-level evidence, calcium propionate should NOT be used in chemically leavened products like cakes, as the calcium ions can interfere with leavening agents, reducing CO2 release and product volume [1]. Additionally, its antimicrobial efficacy decreases significantly above pH 6.0, requiring a higher dosage (8-10 times) to achieve equivalent mold inhibition [2]. In these scenarios, sodium propionate or potassium sorbate may be more appropriate alternatives.

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